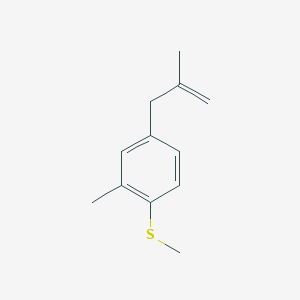
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a methyl group, a 2-methylprop-2-enyl group, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance efficiency and yield. Catalysts such as palladium or platinum on carbon are often used to facilitate the reaction. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve scalability.
化学反应分析
Types of Reactions
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
科学研究应用
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various effects.
相似化合物的比较
Similar Compounds
1-Methyl-4-(2-methylprop-2-enyl)benzene: Similar structure but lacks the methylsulfanyl group.
2-Methyl-4-(2-methylprop-2-enyl)phenol: Contains a hydroxyl group instead of a methylsulfanyl group.
Uniqueness
2-Methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
属性
分子式 |
C12H16S |
|---|---|
分子量 |
192.32 g/mol |
IUPAC 名称 |
2-methyl-4-(2-methylprop-2-enyl)-1-methylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-9(2)7-11-5-6-12(13-4)10(3)8-11/h5-6,8H,1,7H2,2-4H3 |
InChI 键 |
VNMYRASYZZCOBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC(=C)C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


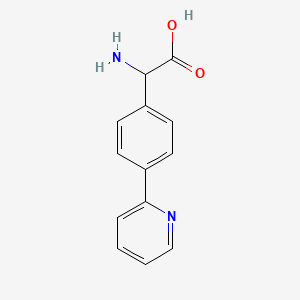
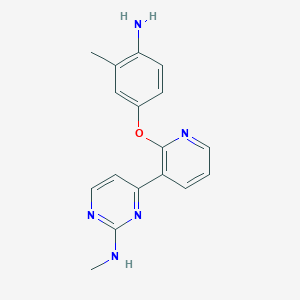

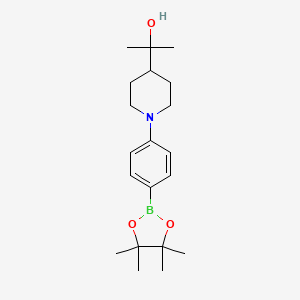
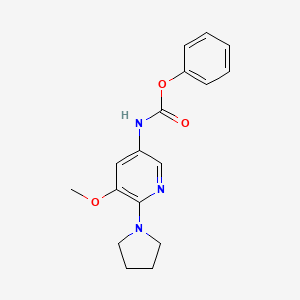
![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)

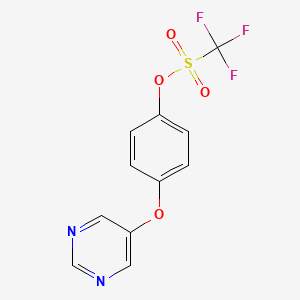
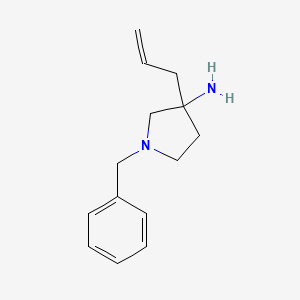
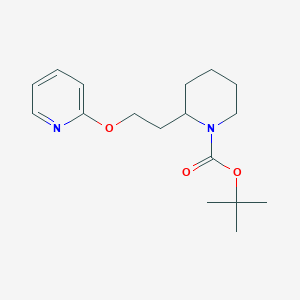
![1-[1-(3-Bromopropyl)cyclobutyl]sulfonyl-3-methylbenzene](/img/structure/B13879617.png)
![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)
